6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a hydroxyl group, a trifluoromethyl group, and a nicotinonitrile core
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries, suggesting they likely interact with multiple biochemical pathways .
Result of Action
The use of tfmp derivatives in the agrochemical industry for crop protection suggests they have significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinonitrile Core: The synthesis begins with the formation of the nicotinonitrile core, often through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the nicotinonitrile intermediate.
Hydroxylation: The hydroxyl group is typically introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or through catalytic processes.
Trifluoromethylation: The trifluoromethyl group is added using trifluoromethylating agents like trifluoromethyl iodide or through radical trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-2-hydroxy-4-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)benzonitrile: Similar structure but with a benzonitrile core instead of a nicotinonitrile core.
Uniqueness
6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O/c14-10-4-2-1-3-7(10)11-5-9(13(15,16)17)8(6-18)12(20)19-11/h1-5H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBPAQJYELTHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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